![molecular formula C15H18FN3O B2858800 N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide CAS No. 1043264-15-8](/img/structure/B2858800.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK3 has been shown to have therapeutic potential in a variety of diseases.
Wirkmechanismus
CP-690,550 selectively inhibits JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines and growth factors. JAK3 is primarily expressed in hematopoietic cells, including T-cells, B-cells, and natural killer cells. Inhibition of JAK3 by CP-690,550 blocks the downstream signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-7 (IL-7), which are important for T-cell activation and proliferation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a variety of biochemical and physiological effects. Inhibition of JAK3 by CP-690,550 leads to a reduction in T-cell activation and proliferation, which may be beneficial in the treatment of autoimmune diseases. CP-690,550 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, CP-690,550 has been shown to have potential in the treatment of certain cancers, as JAK3 is involved in the proliferation and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of this kinase in various cell types. CP-690,550 has also been optimized for high yields and purity, which allows for consistent and reproducible results. However, CP-690,550 does have some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, CP-690,550 may have off-target effects on other kinases, which may affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of CP-690,550. One area of interest is the potential use of CP-690,550 in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. Further studies are needed to determine the long-term safety and efficacy of CP-690,550 in these diseases. Another area of interest is the potential use of CP-690,550 in the treatment of certain cancers, such as leukemia and lymphoma. Further studies are needed to determine the optimal dosing and treatment regimens for CP-690,550 in these diseases. Finally, the development of novel JAK3 inhibitors with improved pharmacokinetic properties and selectivity is an area of active research.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, including the reaction of 2-fluoro-4-methylbenzenamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with cyclopropyl cyanide to form the desired product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential use in scientific research. It has been shown to have therapeutic potential in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its effects on T-cell function, as JAK3 plays a critical role in T-cell activation. In addition, CP-690,550 has been shown to have potential in the treatment of certain cancers, such as leukemia and lymphoma.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-3-6-13(12(16)7-10)18-8-14(20)19-15(2,9-17)11-4-5-11/h3,6-7,11,18H,4-5,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAQJDUVNFKTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

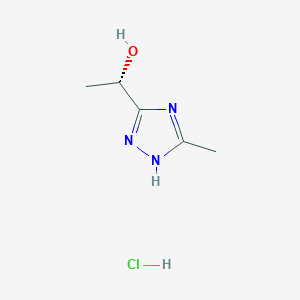
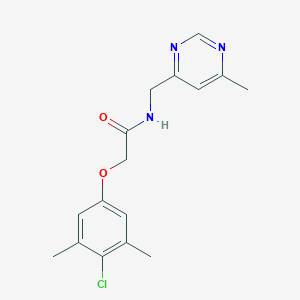
![1-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2858721.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)
![(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine](/img/structure/B2858725.png)
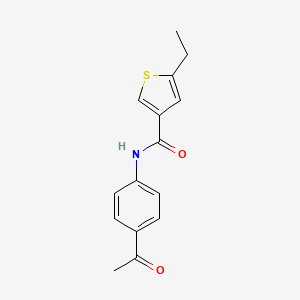
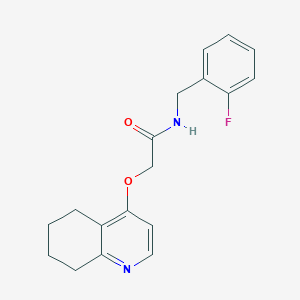
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2858730.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2858731.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[2-(4-fluorophenyl)ethyl]amino}acetamide](/img/structure/B2858732.png)
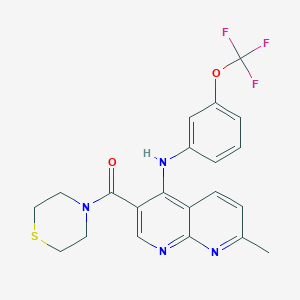
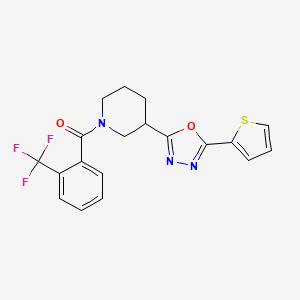
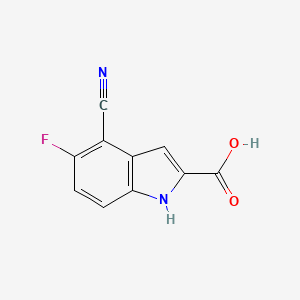
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2858739.png)